molecular formula C19H12ClFN4O2 B2485781 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1113122-52-3

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2485781
CAS No.: 1113122-52-3
M. Wt: 382.78
InChI Key: XILHNEWATQJFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dihydropyridazinone core, and substituted phenyl groups. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the dihydropyridazinone core: This step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of 1,2,4-oxadiazole and dihydropyridazinone derivatives.

Biology

Biologically, 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

Industrially, the compound is studied for its potential use in materials science, including the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenyl isothiocyanate
  • 3-Chloro-4-fluorophenyl isocyanate
  • N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

Compared to these similar compounds, 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one stands out due to its combination of the 1,2,4-oxadiazole ring and dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-15(21)14(20)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILHNEWATQJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.